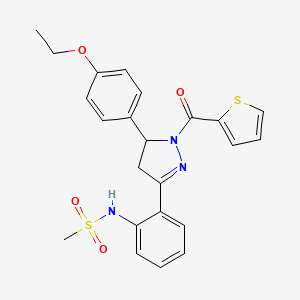

N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-3-30-17-12-10-16(11-13-17)21-15-20(24-26(21)23(27)22-9-6-14-31-22)18-7-4-5-8-19(18)25-32(2,28)29/h4-14,21,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVITURZNCKGLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 483.6 g/mol. The compound features a pyrazole ring, thiophene moiety, and an ethoxyphenyl group, which are significant for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives of thiophene and pyrazole have shown promising antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often investigated for their anti-inflammatory potential.

- Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to the target compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

Research has shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 levels in activated macrophages .

Anticancer Activity

In a study focusing on pyrazole derivatives, it was observed that compounds with similar structures induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a methanesulfonamide group linked to a pyrazole derivative with ethoxy and thiophene substituents. Its molecular formula is , and it exhibits properties that make it suitable for various applications in drug discovery and development.

Anticancer Potential

Research indicates that compounds similar to N-(2-(5-(4-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its sulfonamide moiety is known for its effectiveness against bacterial infections, making it a candidate for further development as an antimicrobial agent. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, confirming its structure and purity .

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, a series of pyrazole derivatives were tested for their ability to inhibit cancer cell proliferation. The specific compound was found to reduce cell viability significantly in various cancer cell lines, including breast and lung cancers. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports its potential application in treating bacterial infections resistant to conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Furan-Substituted Derivative

The most direct structural analog is N-(2-(5-(4-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 923122-19-4). Key differences and similarities are summarized below:

Key Findings :

- Solubility : Thiophene’s lower electronegativity may reduce water solubility relative to the furan derivative, though experimental data are needed for confirmation.

- Thermal Stability : Thiophene’s larger atomic radius and stronger C–S bonds could enhance thermal stability, a hypothesis supported by higher decomposition temperatures in related compounds.

Comparison with Sulfonamide-Containing Triazoles

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonamide group but differ in core heterocycles (triazole vs. pyrazoline):

Research Findings and Implications

Spectral and Structural Analysis

- IR Spectroscopy: Both thiophene and furan derivatives show strong C=O stretches (~1660–1682 cm<sup>−1</sup>), but the thiophene analog lacks the νS–H band (~2500–2600 cm<sup>−1</sup>), confirming its non-thiol tautomeric form.

- NMR Data : The 4-ethoxyphenyl group in both compounds produces distinct aromatic signals (δ 6.8–7.5 ppm), while the thiophene’s protons resonate downfield (δ 7.2–7.8 ppm) due to sulfur’s deshielding effect.

Q & A

Q. What are the key steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core, followed by sulfonamide coupling. Critical steps include:

- Controlled reaction conditions (e.g., 60–80°C, inert atmosphere) to prevent side reactions.

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) for sulfonamide formation. Analytical validation employs thin-layer chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity target) .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and aromatic systems.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiophene-2-carbonyl group).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 485.57) .

Q. How is preliminary biological activity evaluated?

- In vitro assays : Enzymatic inhibition studies (e.g., COX-2 or 5-lipoxygenase targets) using fluorometric or colorimetric readouts.

- Cell-based assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in substituent effects or assay conditions. Recommended approaches:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency under standardized protocols.

- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) to isolate activity drivers .

Q. What strategies elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target enzymes (e.g., KD values for COX-2).

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies of key receptor residues .

Q. How can computational methods optimize this compound’s bioactivity?

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with inhibitory activity.

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What experimental designs address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. How to validate reproducibility across independent studies?

- Replication protocols : Share detailed synthetic procedures (e.g., solvent ratios, catalyst loadings) and biological assay conditions (e.g., cell passage number, serum concentration).

- Reference standards : Cross-check spectral data (NMR, HPLC) with published libraries .

Data Contradiction Analysis Table

| Observed Discrepancy | Potential Causes | Resolution Strategies |

|---|---|---|

| Variable IC₅₀ in enzyme assays | Differences in enzyme isoforms or purity | Source enzymes from validated suppliers; confirm purity via SDS-PAGE |

| Inconsistent cytotoxicity results | Cell line heterogeneity or culture conditions | Use authenticated cell lines (e.g., ATCC) and standardized media |

| Divergent synthetic yields | Unoptimized reaction temperatures or catalysts | Employ Design of Experiments (DoE) to identify critical parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.